![molecular formula C9H15NOSi B14282563 Dimethyl[2-(pyridin-4-yl)ethyl]silanol CAS No. 136370-37-1](/img/structure/B14282563.png)
Dimethyl[2-(pyridin-4-yl)ethyl]silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[2-(pyridin-4-yl)ethyl]silanol is a compound that features a silanol group attached to a dimethyl-substituted ethyl chain, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(pyridin-4-yl)ethyl]silanol typically involves the reaction of a pyridine derivative with a silanol precursor. One common method is the hydrosilylation of 4-vinylpyridine with dimethylchlorosilane, followed by hydrolysis to yield the silanol group. The reaction conditions often require the presence of a catalyst, such as platinum or rhodium complexes, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(pyridin-4-yl)ethyl]silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanones or siloxanes.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The silanol group can participate in nucleophilic substitution reactions, forming siloxane bonds with other silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Silanol groups react with chlorosilanes or alkoxysilanes under mild conditions.
Major Products
Oxidation: Silanones and siloxanes.
Reduction: Piperidine derivatives.
Substitution: Siloxane-linked compounds.
Scientific Research Applications
Dimethyl[2-(pyridin-4-yl)ethyl]silanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the pyridine ring, which is known to interact with various biological targets.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its ability to form stable siloxane bonds.
Mechanism of Action
The mechanism of action of Dimethyl[2-(pyridin-4-yl)ethyl]silanol involves its interaction with molecular targets through the pyridine ring and the silanol group. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. The silanol group can form hydrogen bonds and participate in condensation reactions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Dimethyl[2-(pyridin-3-yl)ethyl]silanol: Similar structure but with the pyridine ring attached at the 3-position.
Dimethyl[2-(pyridin-2-yl)ethyl]silanol: Pyridine ring attached at the 2-position.
Trimethyl[2-(pyridin-4-yl)ethyl]silanol: Contains an additional methyl group on the silicon atom.
Uniqueness
Dimethyl[2-(pyridin-4-yl)ethyl]silanol is unique due to the specific positioning of the pyridine ring, which can influence its coordination chemistry and reactivity. The presence of the silanol group also provides distinct properties, such as the ability to form stable siloxane bonds, making it valuable for various applications in materials science and industry.
Properties
CAS No. |
136370-37-1 |
|---|---|
Molecular Formula |
C9H15NOSi |
Molecular Weight |
181.31 g/mol |
IUPAC Name |
hydroxy-dimethyl-(2-pyridin-4-ylethyl)silane |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,11)8-5-9-3-6-10-7-4-9/h3-4,6-7,11H,5,8H2,1-2H3 |
InChI Key |
TZRSECOJSSCLMI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC1=CC=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


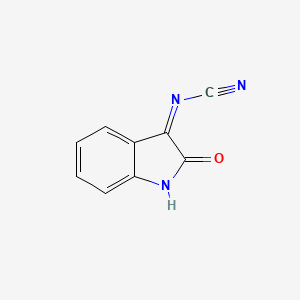

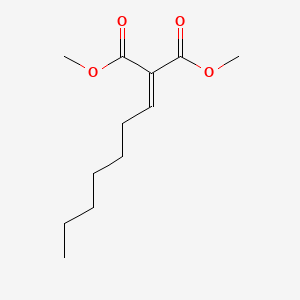
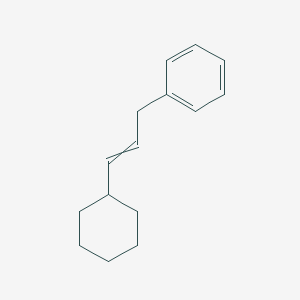
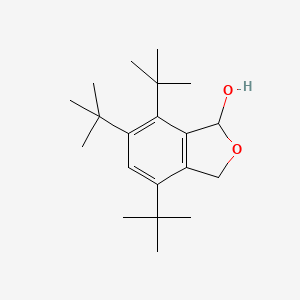
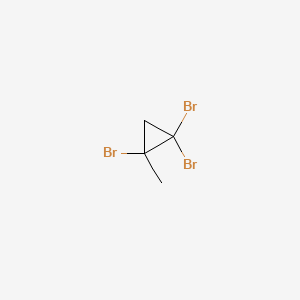
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)
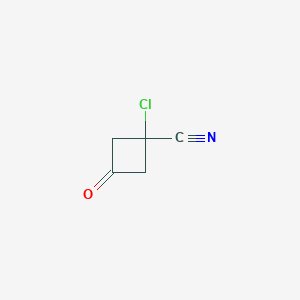

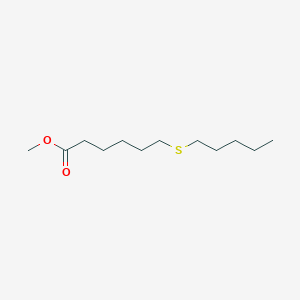
![3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one](/img/structure/B14282550.png)
![2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14282556.png)

